

Application Note: Optimized Synthesis of 5-Chloro-2-fluoro-N-phenylbenzamide

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Compound of Interest

Compound Name: *5-chloro-2-fluoro-N-phenylbenzamide*

CAS No.: 941380-01-4

Cat. No.: B2889807

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Abstract & Application Context

This application note details a robust, scalable protocol for the synthesis of **5-chloro-2-fluoro-N-phenylbenzamide**. This structural motif is a critical scaffold in medicinal chemistry, frequently serving as a precursor for quinazolinone-based kinase inhibitors and agrochemical fungicides.

While amide coupling is a standard transformation, the presence of the ortho-fluorine atom in the benzoic acid moiety introduces specific electronic and steric considerations. This protocol utilizes an optimized Vilsmeier-Haack activated acyl chloride route, ensuring high conversion rates (>90%) and minimizing the formation of symmetrical anhydride byproducts common in direct coupling reagent methods (e.g., EDC/NHS).

Key Chemical Challenges Addressed:

- **Ortho-Substitution Sterics:** Overcoming the steric hindrance of the 2-fluoro group during nucleophilic attack.
- **Electronic Deactivation:** Managing the inductive vs. resonance effects of the halogenated ring.

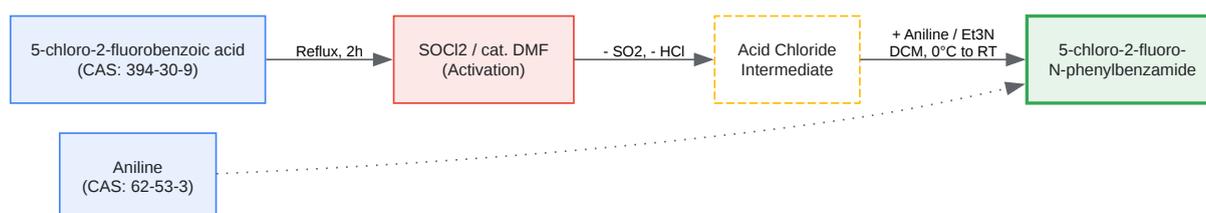
- Scalability: Avoiding expensive peptide coupling reagents (HATU/COMU) in favor of atom-economical thionyl chloride ().

Retrosynthetic Analysis & Mechanism

The synthesis proceeds via a two-step, one-pot sequence. The 5-chloro-2-fluorobenzoic acid is first activated to its corresponding acid chloride using thionyl chloride (

) with catalytic Dimethylformamide (DMF).[1] The intermediate is then coupled with aniline in the presence of a base to scavenge the generated HCl.

Reaction Scheme



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Figure 1: Retrosynthetic pathway utilizing in-situ acid chloride generation.

Mechanistic Insight (The "Vilsmeier Boost"): The addition of catalytic DMF is critical. DMF reacts with

to form the electrophilic Vilsmeier reagent (chloroiminium ion). This species reacts with the carboxylic acid much faster than

alone, preventing the reaction from stalling due to the electron-withdrawing nature of the 5-chloro and 2-fluoro substituents [1, 4].

Experimental Protocol

Materials & Stoichiometry

Reagent	MW (g/mol)	Equiv.[2][3][4]	Scale (Example)	Role
5-chloro-2-fluorobenzoic acid	174.56	1.0	5.00 g (28.6 mmol)	Limiting Reagent
Thionyl Chloride ()	118.97	1.5	3.1 mL (42.9 mmol)	Activator
DMF (Anhydrous)	73.09	0.05	0.1 mL (Cat.)	Catalyst
Aniline	93.13	1.1	2.9 mL (31.5 mmol)	Nucleophile
Triethylamine ()	101.19	1.2	4.8 mL (34.3 mmol)	Acid Scavenger
Dichloromethane (DCM)	-	-	50 mL + 20 mL	Solvent

Step-by-Step Procedure

Phase A: Activation (Acid Chloride Formation)

- Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (trap) to neutralize off-gas.
- Charging: Add 5-chloro-2-fluorobenzoic acid (5.00 g) and anhydrous DCM (50 mL) to the flask.
- Catalyst Addition: Add catalytic DMF (2-3 drops).
- Activation: Add Thionyl Chloride dropwise over 10 minutes at room temperature.

- Observation: Gas evolution () will be visible.[2]
- Reflux: Heat the mixture to gentle reflux () for 2-3 hours.
 - Checkpoint: The suspension should become a clear solution, indicating conversion to the acid chloride.
- Concentration (Optional but Recommended): If high purity is required, cool and concentrate the mixture on a rotary evaporator to remove excess , then redissolve in fresh anhydrous DCM (50 mL). Note: For rapid synthesis, this step can be skipped if excess amine is used later, but removing is safer.

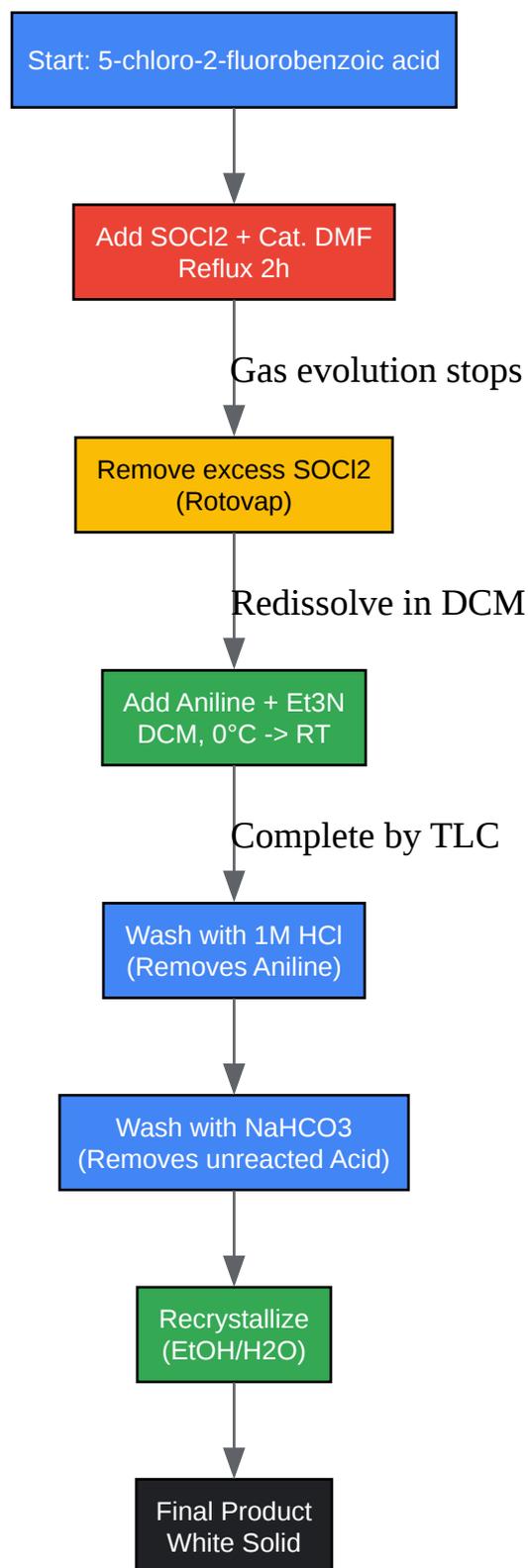
Phase B: Coupling (Schotten-Baumann Conditions)

- Preparation: Cool the acid chloride solution to 0°C using an ice bath.
- Amine Addition: In a separate vessel, mix Aniline (2.9 mL) and Triethylamine (4.8 mL) in DCM (20 mL).
- Coupling: Add the Aniline/Base mixture dropwise to the cold acid chloride solution over 20 minutes.
 - Caution: Exothermic reaction.[5] Maintain internal temperature .
- Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours.
 - Monitoring: Check TLC (Hexane:EtOAc 3:1). The acid spot () should disappear, and a new amide spot () should appear.

Phase C: Workup & Purification

- Quench: Slowly add saturated (50 mL) to the reaction mixture.
- Extraction: Separate the organic layer.^{[6][7]} Wash the aqueous layer once with DCM (20 mL).
- Washing: Wash the combined organics successively with:
 - 1M (50 mL) – Critical to remove unreacted aniline.
 - Water (50 mL)
 - Brine (50 mL)
- Drying: Dry over anhydrous, filter, and concentrate in vacuo.
- Recrystallization: The crude solid is typically off-white. Recrystallize from Ethanol/Water (9:1) or Toluene to obtain white needles.

Process Workflow & Logic



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Figure 2: Operational workflow for the synthesis of **5-chloro-2-fluoro-N-phenylbenzamide**.

Quality Control & Expected Results

Analytical Data

- Appearance: White to off-white crystalline solid.
- Yield: Typical isolated yield is 85-92%.
- Melting Point: Expected range 138–142 °C (Consistent with structural isomers [13, 16]).
- Mass Spectrometry (LC-MS):

(Calculated for

).

NMR Validation (Predicted)

- NMR (400 MHz,
):
 - 10.45 (s, 1H, NH amide) – Diagnostic peak.
 - 7.75 (dd, 1H, Ar-H ortho to Cl/F)
 - 7.68 (d, 2H, Aniline ortho-H)
 - 7.55 (m, 1H, Ar-H)
 - 7.35 (t, 2H, Aniline meta-H)
 - 7.10 (t, 1H, Aniline para-H)

Troubleshooting

Issue	Probable Cause	Solution
Low Yield	Incomplete activation	Ensure DMF is dry; increase reflux time; ensure is fresh.
Product is Oily	Residual solvent or impurities	Triturate with cold Hexane or Pentane to induce crystallization.
Impurity at 7-8 ppm	Unreacted Aniline	Repeat 1M HCl wash. Aniline forms a water-soluble salt.

Safety & Handling (HSE)

- Thionyl Chloride: Highly corrosive and reacts violently with water to release and . Must be handled in a fume hood.[8]
- Aniline: Toxic by inhalation and skin contact; potential carcinogen. Use nitrile gloves.
- Waste Disposal: Quench all thionyl chloride waste into a dilute alkaline solution before disposal.

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